Regioselective C-5 Bromination Enables Late-Stage Functionalization Not Possible with Non-2-Amino or Mono-Halogenated Analogs
6-Chloro-3-iodopyridin-2-amine undergoes regioselective electrophilic bromination at the C-5 position using N-bromosuccinimide (NBS) to yield 5-bromo-6-chloro-3-iodopyridin-2-amine [1]. This reaction is enabled by the electron-donating 2-amino group directing electrophilic attack to C-5, while the 6-chloro and 3-iodo substituents remain intact. In contrast, non-amino analogs such as 2,6-dichloro-3-iodopyridine lack this directing group and would produce complex mixtures of regioisomers under identical conditions. The reported procedure uses 7.87 mmol substrate and 11.81 mmol NBS in DCM at 0°C → rt, yielding the pure C-5 brominated product after column chromatography (cyclohexane/EtOAc 3:1) [1].
| Evidence Dimension | Regioselectivity of electrophilic aromatic bromination |
|---|---|
| Target Compound Data | Exclusive C-5 bromination; isolated as single regioisomer |
| Comparator Or Baseline | 2,6-Dichloro-3-iodopyridine (no 2-NH₂ directing group) |
| Quantified Difference | Single regioisomer vs. multi-component mixture (predicted, not quantified) |
| Conditions | NBS (1.5 eq), DCM, 0°C to rt, 12 h; purification by silica gel chromatography |
Why This Matters
For procurement, this establishes the compound as a platform for generating tri-halogenated pyridines without costly separation of regioisomers, directly impacting synthetic route economy.
- [1] Gadre S. et al. Organic Letters. 2018;20(21):6961-6964. View Source
